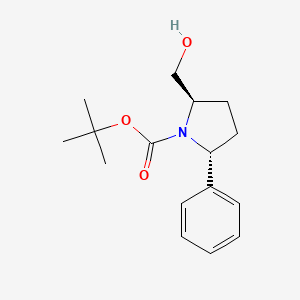![molecular formula C6H9F3O B13464395 [1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B13464395.png)
[1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol: is an organic compound characterized by a cyclopropyl ring substituted with a methyl group and a trifluoromethyl group, along with a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol typically involves the reaction of cyclopropyl derivatives with trifluoromethylating agents. One common method includes the use of triethylamine and 4-dimethylaminopyridine (DMAP) as catalysts in dichloromethane at room temperature. The reaction proceeds under an inert atmosphere, and the product is purified via silica gel column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the hazardous nature of some reagents involved.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group, yielding [1-Methyl-2-(trifluoromethyl)cyclopropane].
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of [1-Methyl-2-(trifluoromethyl)cyclopropane].
Substitution: Formation of substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound’s potential biological activity is of interest in drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with improved efficacy and safety profiles.
Medicine: Research into the medicinal applications of this compound includes its use as a precursor for the synthesis of bioactive molecules. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and agrochemicals. Its unique properties make it suitable for various applications, including as a solvent or intermediate in chemical processes.
Mecanismo De Acción
The mechanism by which [1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, leading to improved therapeutic outcomes.
Comparación Con Compuestos Similares
- [1-(Trifluoromethyl)cyclopropyl]methanol
- [1-Methyl-2-(trifluoromethyl)cyclopropane]
- [1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol
Uniqueness: Compared to similar compounds, [1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol stands out due to its specific substitution pattern, which imparts unique chemical and physical properties
Propiedades
Fórmula molecular |
C6H9F3O |
|---|---|
Peso molecular |
154.13 g/mol |
Nombre IUPAC |
[1-methyl-2-(trifluoromethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C6H9F3O/c1-5(3-10)2-4(5)6(7,8)9/h4,10H,2-3H2,1H3 |
Clave InChI |
TZATZINKBOHWKT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1C(F)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


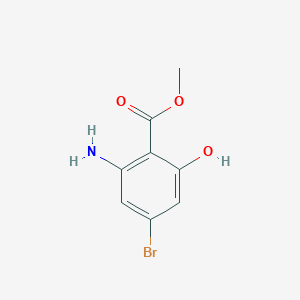
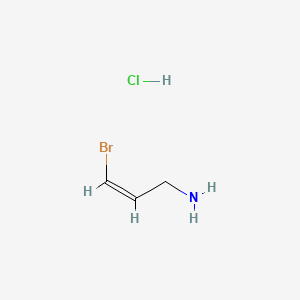

![Tert-butyl 1-ethyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13464336.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B13464337.png)
![3-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13464344.png)
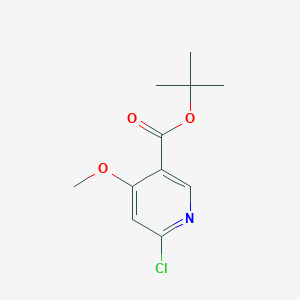
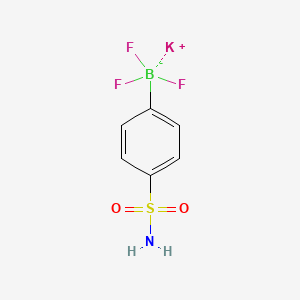

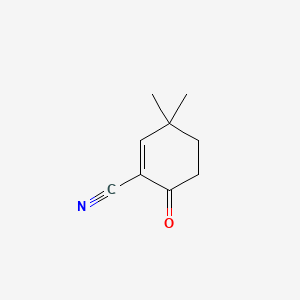
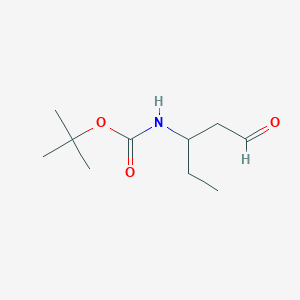
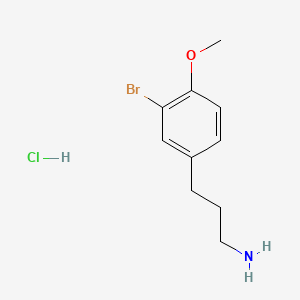
![1-[4-(Benzenesulfonyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B13464381.png)
